
1-(2-Ethylphenyl)-1H-pyrazole
Overview
Description
Chemical Reactions Analysis
Chemical reactions involving “1-(2-Ethylphenyl)-1H-pyrazole” would depend on its specific structure and the conditions under which the reactions are carried out . Without specific information on the compound, it’s challenging to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, this information is not available for “1-(2-Ethylphenyl)-1H-pyrazole” in the sources I have access to .Scientific Research Applications
Chemical Synthesis and Characterization
1-(2-Ethylphenyl)-1H-pyrazole derivatives are utilized in various chemical synthesis processes. For instance, 2-Aminophenyl-1H-pyrazole serves as a removable bidentate directing group for copper-mediated aerobic oxidative C(sp2-H) bond amidation and sulfonamidation, yielding amides and sulfonamides in moderate to excellent yields (Lee et al., 2016). Similarly, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, exhibiting potential antioxidant properties through in vitro DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
Crystallography and Structural Analysis
NH-pyrazoles, such as 1-(2-Ethylphenyl)-1H-pyrazole derivatives, have been analyzed through X-ray crystallography, revealing complex patterns of hydrogen bonds and tautomerism in both solution and solid-state forms (Cornago et al., 2009). Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate's structure was also studied, highlighting its stabilization by intermolecular interactions and the presence of C-H···π interactions (Viveka et al., 2016).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, pyrazole-acetamide derivatives have been synthesized, forming complexes with Co(II) and Cu(II), demonstrating significant antioxidant activity through various in vitro methods (Chkirate et al., 2019).
Antimicrobial and Antioxidant Properties
Pyrazole-appended quinolinyl chalcones containing a pyrazole group have shown promising antimicrobial properties against bacterial and fungal strains and moderate antioxidant activity (Prasath et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-ethylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUCMAASWIRGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)
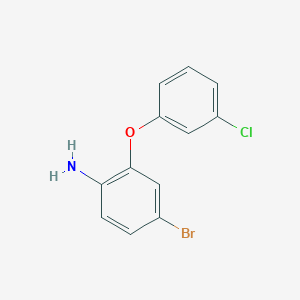
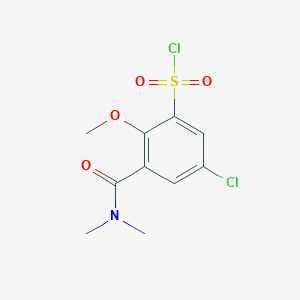
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
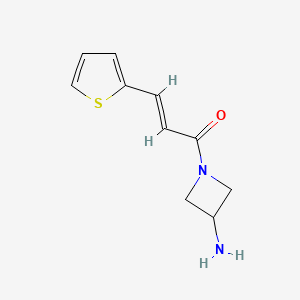
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
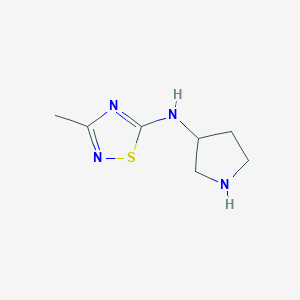
![1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one](/img/structure/B1466751.png)
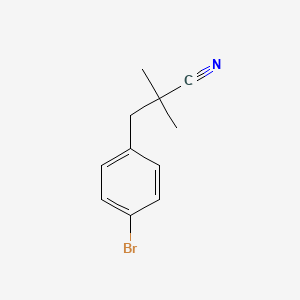

![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)